molecular formula C20H25NO3 B10971899 3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid CAS No. 883549-71-1

3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10971899
CAS No.: 883549-71-1
M. Wt: 327.4 g/mol
InChI Key: XEDQTOBUZGSKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by its coupling with the cyclohexene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.

    Industry: The compound is used in the production of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through specific pathways, which can be studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-6-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

883549-71-1

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

3,4-dimethyl-6-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C20H25NO3/c1-12-6-7-18-15(9-12)5-4-8-21(18)19(22)16-10-13(2)14(3)11-17(16)20(23)24/h6-7,9,16-17H,4-5,8,10-11H2,1-3H3,(H,23,24)

InChI Key

XEDQTOBUZGSKLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C(C1)C(=O)N2CCCC3=C2C=CC(=C3)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.